molecular formula C22H31N5O8 B15362308 Guanosine, N-(2-methyl-1-oxopropyl)-, 2',3'-bis(2-methylpropanoate) CAS No. 56489-75-9

Guanosine, N-(2-methyl-1-oxopropyl)-, 2',3'-bis(2-methylpropanoate)

Cat. No.: B15362308
CAS No.: 56489-75-9
M. Wt: 493.5 g/mol
InChI Key: JJRMTPVXETZPOA-QEPJRFBGSA-N
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Description

Guanosine, N-(2-methyl-1-oxopropyl)-, 2',3'-bis(2-methylpropanoate) (CAS: 56489-75-9) is a chemically modified guanosine derivative. Its molecular formula is C₂₂H₃₁N₅O₈, with a molecular weight of 493.51 g/mol . The compound features two key modifications:

  • 2',3'-bis(2-methylpropanoate): These ester groups protect the ribose hydroxyls, enhancing stability during chemical synthesis.
  • N-(2-methyl-1-oxopropyl): This acyl group modifies the guanine base, likely improving solubility and resistance to enzymatic degradation.

Primarily used in oligonucleotide synthesis, this compound serves as a protected intermediate, enabling selective coupling in RNA/DNA sequence assembly .

Properties

CAS No.

56489-75-9

Molecular Formula

C22H31N5O8

Molecular Weight

493.5 g/mol

IUPAC Name

[(2R,3R,4R,5R)-2-(hydroxymethyl)-5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]-4-(2-methylpropanoyloxy)oxolan-3-yl] 2-methylpropanoate

InChI

InChI=1S/C22H31N5O8/c1-9(2)17(29)25-22-24-16-13(18(30)26-22)23-8-27(16)19-15(35-21(32)11(5)6)14(12(7-28)33-19)34-20(31)10(3)4/h8-12,14-15,19,28H,7H2,1-6H3,(H2,24,25,26,29,30)/t12-,14-,15-,19-/m1/s1

InChI Key

JJRMTPVXETZPOA-QEPJRFBGSA-N

Isomeric SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)OC(=O)C(C)C)OC(=O)C(C)C

Canonical SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)OC(=O)C(C)C)OC(=O)C(C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Guanosine Derivatives

Structural Modifications and Molecular Properties

The table below compares structural features and applications of the target compound with analogous guanosine derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Protecting Groups Key Applications
Target Compound C₂₂H₃₁N₅O₈ 493.51 2',3'-bis(2-methylpropanoate), N-(2-methyl-1-oxopropyl) Stabilization during oligonucleotide synthesis
5'-O-Dimethoxytrityl-2'-O-methoxyethyl derivative C₃₂H₃₅N₅O₈ ~665.65* 5'-O-dimethoxytrityl, 2'-O-methoxyethyl, N-(2-methyl-1-oxopropyl) Nucleic acid synthesis, anticarcinogenic research
5'-O-Bis(4-methoxyphenyl)phenylmethyl-2'-O-methyl C₃₉H₄₁N₅O₉ ~739.78* 5'-O-dimethoxytrityl, 2'-O-methyl, N-(2-methyl-1-oxopropyl) RNA/DNA synthesis, enzymatic resistance enhancement
2'-O-TBDMS-protected derivative C₃₄H₄₇N₅O₈Si ~721.92* 5'-O-dimethoxytrityl, 2'-O-(tert-butyldimethylsilyl), N-(2-methyl-1-oxopropyl) High-stability oligonucleotide synthesis

*Estimated based on substituent contributions.

Key Observations:

Protecting Group Diversity: The 2',3'-bis(2-methylpropanoate) in the target compound provides moderate steric protection compared to 2'-O-TBDMS (tert-butyldimethylsilyl), which offers superior stability but requires harsher deprotection conditions . 5'-O-dimethoxytrityl is a common 5'-protecting group across derivatives, enabling efficient purification via hydrophobic interactions .

Functional Roles :

  • The N-(2-methyl-1-oxopropyl) group, present in all listed compounds, enhances solubility in organic solvents and reduces base-pairing interference during synthesis .
  • 2'-O-methyl and 2'-O-methoxyethyl groups (e.g., in and derivatives) improve nuclease resistance, making them valuable for therapeutic oligonucleotides .

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